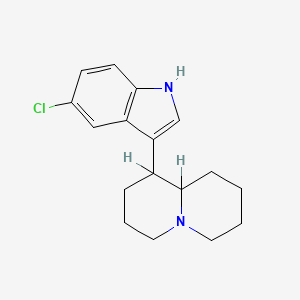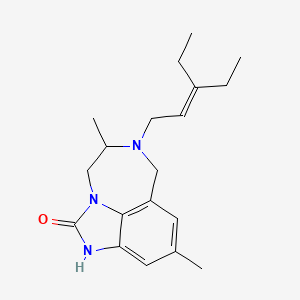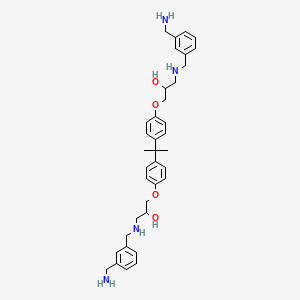
2-Propanol, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the functional groups. Common reagents used in the synthesis include phenol derivatives, isopropanol, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Propriétés
Numéro CAS |
144014-12-0 |
|---|---|
Formule moléculaire |
C37H48N4O4 |
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
1-[[3-(aminomethyl)phenyl]methylamino]-3-[4-[2-[4-[3-[[3-(aminomethyl)phenyl]methylamino]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C37H48N4O4/c1-37(2,31-9-13-35(14-10-31)44-25-33(42)23-40-21-29-7-3-5-27(17-29)19-38)32-11-15-36(16-12-32)45-26-34(43)24-41-22-30-8-4-6-28(18-30)20-39/h3-18,33-34,40-43H,19-26,38-39H2,1-2H3 |
Clé InChI |
ZFWDJMKXAHMEFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCC(CNCC2=CC=CC(=C2)CN)O)C3=CC=C(C=C3)OCC(CNCC4=CC=CC(=C4)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



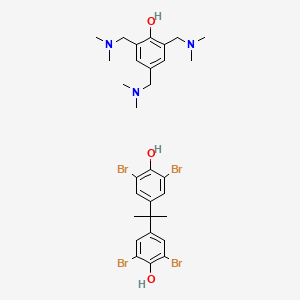

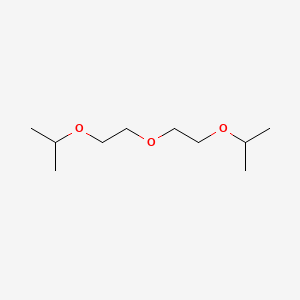
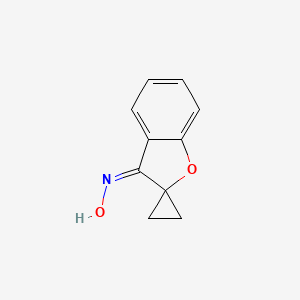
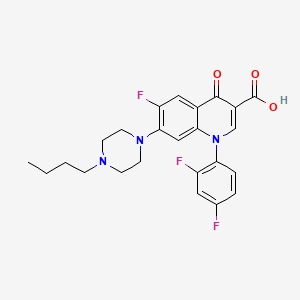
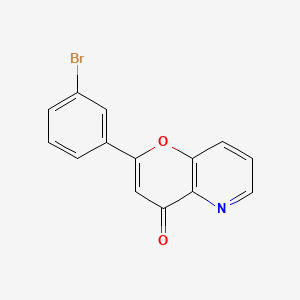
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)
